Velufenacin

Description

Properties

IUPAC Name |

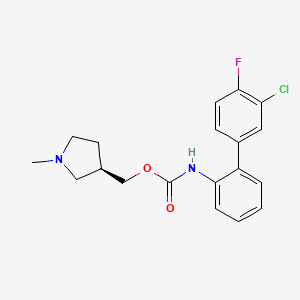

[(3R)-1-methylpyrrolidin-3-yl]methyl N-[2-(3-chloro-4-fluorophenyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O2/c1-23-9-8-13(11-23)12-25-19(24)22-18-5-3-2-4-15(18)14-6-7-17(21)16(20)10-14/h2-7,10,13H,8-9,11-12H2,1H3,(H,22,24)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBGVVSJNMTWCI-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)COC(=O)NC2=CC=CC=C2C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)COC(=O)NC2=CC=CC=C2C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648737-78-3 | |

| Record name | Velufenacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648737783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VELUFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV3E0S3IQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Velufenacin: A Deep Dive into its M3 Muscarinic Receptor Selectivity and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velufenacin (also known as DA-8010) is a potent and selective muscarinic M3 receptor antagonist under investigation for the treatment of overactive bladder (OAB).[1][2][3] Its therapeutic potential lies in its targeted action on the M3 receptors, which are primarily responsible for mediating bladder contraction.[1][4] A key challenge in the development of anticholinergic agents for OAB is minimizing side effects such as dry mouth, which arise from the blockade of other muscarinic receptor subtypes, particularly M1 and M2, in tissues like the salivary glands. This technical guide provides a comprehensive overview of the M3 receptor selectivity and affinity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Analysis of Muscarinic Receptor Binding Affinity

The binding affinity of this compound to the five human muscarinic receptor subtypes (M1-M5) has been determined through competitive radioligand binding assays. The data consistently demonstrates a high affinity for the M3 receptor subtype, with significantly lower affinity for the other subtypes, particularly M2.

Preclinical studies have shown that this compound possesses a high binding affinity for the human M3 receptor, with a reported pKi of 8.81 ± 0.05. Another study reported a mean Ki of 1.55 nM for the human M3 receptor. This high affinity is coupled with a notable selectivity; this compound is approximately 30-fold more selective for M3 over M2 muscarinic receptors.

The following table summarizes the binding affinities of this compound for all five human muscarinic receptor subtypes.

| Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (Ki vs. M3) |

| M1 | 8.13 | 7.41 | 4.78 |

| M2 | 7.28 | 52.48 | 33.86 |

| M3 | 8.81 | 1.55 | 1.00 |

| M4 | 7.58 | 26.30 | 16.97 |

| M5 | 7.42 | 38.02 | 24.53 |

Data compiled from published preclinical studies.

Functional Selectivity: Bladder vs. Salivary Gland

Beyond receptor binding affinity, the functional selectivity of this compound for bladder tissue over salivary gland tissue is a critical determinant of its favorable side-effect profile. In vitro functional assays have demonstrated that this compound exhibits a 3.6-fold higher potency for bladder smooth muscle cells compared to salivary gland cells isolated from mice.

In vivo studies in rats have further substantiated this selectivity. The functional selectivity of this compound for the urinary bladder over the salivary gland was found to be 3.1-fold, 3.2-fold, and 5.2-fold greater than that of solifenacin, oxybutynin, and darifenacin, respectively.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the M3 receptor selectivity and affinity of this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

a. Materials:

-

Membrane Preparations: Cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound, prepared in serial dilutions.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

b. Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, varying concentrations of this compound, and a fixed concentration of [³H]-NMS in the assay buffer.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the functional antagonism of this compound by quantifying its ability to inhibit agonist-induced increases in intracellular calcium in cells expressing the M3 receptor.

a. Materials:

-

Cells: CHO-K1 cells stably expressing the human M3 muscarinic receptor.

-

Agonist: Carbachol, a muscarinic agonist.

-

Test Compound: this compound, prepared in serial dilutions.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

96-well black-walled, clear-bottom plates.

b. Procedure:

-

Cell Plating: Seed the M3-expressing cells into the 96-well plates and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye for 60 minutes at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a further 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of carbachol (typically the EC80 concentration) to all wells to stimulate an increase in intracellular calcium.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: Determine the concentration of this compound that causes a 50% inhibition of the carbachol-induced calcium response (IC50).

Visualizations

M3 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the M3 muscarinic receptor.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

References

- 1. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Purification of Velufenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velufenacin, also known as DA-8010, is a potent and selective muscarinic M3 receptor antagonist currently under investigation for the treatment of overactive bladder (OAB).[1][2] Developed by Dong-A ST Co., Ltd., this novel compound has shown promise in clinical trials, demonstrating therapeutic efficacy and a favorable safety profile.[1][2][3] As this compound progresses through late-stage clinical development, a comprehensive understanding of its chemical synthesis and purification is crucial for researchers, process chemists, and other professionals in the field of drug development. This technical guide provides an in-depth overview of the synthetic pathway and purification methodologies for this compound, based on publicly available information.

Chemical Profile

A clear understanding of the molecular structure and properties of this compound is fundamental to its synthesis and analysis.

| Identifier | Value |

| IUPAC Name | [(3R)-1-Methylpyrrolidin-3-yl]methyl N-[2-(3-chloro-4-fluorophenyl)phenyl]carbamate |

| CAS Number | 1648737-78-3 |

| Molecular Formula | C₁₉H₂₀ClFN₂O₂ |

| Molecular Weight | 362.83 g/mol |

| Chemical Structure | (Image of this compound's chemical structure) |

Synthetic Pathway

The synthesis of this compound involves a multi-step process culminating in the formation of the final carbamate product. While specific proprietary details of the manufacturing process are not fully disclosed, a logical synthetic route can be inferred from established organic chemistry principles and patent literature for similar compounds. The overall synthesis can be conceptualized as the coupling of two key intermediates: a substituted biphenyl amine and a chiral pyrrolidine-derived alcohol, followed by carbamate formation.

A proposed synthetic workflow is outlined below:

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Based on the proposed synthetic pathway, the following are generalized experimental protocols for the key transformations. It is important to note that these are illustrative and may not represent the exact, optimized conditions used in an industrial setting.

Step 1: Synthesis of 2-(3-Chloro-4-fluorophenyl)aniline (Biphenyl Amine Intermediate)

This step likely involves a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.

-

Reaction: 2-Bromoaniline is coupled with 3-chloro-4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

-

Reagents and Solvents:

-

2-Bromoaniline

-

3-Chloro-4-fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoaniline, 3-chloro-4-fluorophenylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system and stir the mixture.

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 2-(3-chloro-4-fluorophenyl)aniline can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of ((3R)-1-Methylpyrrolidin-3-yl)methanol (Chiral Alcohol Intermediate)

The synthesis of this chiral alcohol may start from a commercially available chiral precursor.

-

Reaction: A potential route involves the reduction of a corresponding carboxylic acid or ester derivative of (R)-1-methyl-3-pyrrolidine. Alternatively, a direct hydroxymethylation of a suitable precursor could be employed.

-

Reagents and Solvents:

-

(R)-1-Methyl-3-pyrrolidinecarboxylic acid or its ester

-

Reducing agent (e.g., LiAlH₄, BH₃·THF)

-

Solvent (e.g., THF, Diethyl ether)

-

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the starting pyrrolidine derivative in the appropriate anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or other methods.

-

Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash with an organic solvent.

-

Concentrate the filtrate to obtain the crude alcohol.

-

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Step 3: Synthesis of this compound (Final Product)

The final step involves the formation of the carbamate linkage between the biphenyl amine and the chiral alcohol. This is often achieved through the use of a phosgene equivalent to form a reactive intermediate.

-

Reaction: 2-(3-Chloro-4-fluorophenyl)aniline is reacted with a chloroformate derivative of ((3R)-1-methylpyrrolidin-3-yl)methanol.

-

Reagents and Solvents:

-

2-(3-Chloro-4-fluorophenyl)aniline

-

((3R)-1-Methylpyrrolidin-3-yl)methanol

-

Phosgene, triphosgene, or another chloroformylating agent (e.g., carbonyldiimidazole followed by reaction with HCl)

-

A non-nucleophilic base (e.g., Pyridine, Triethylamine, Diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, THF, Toluene)

-

-

Procedure:

-

Formation of the Chloroformate (or other activated intermediate): In a cooled, inert atmosphere, react ((3R)-1-methylpyrrolidin-3-yl)methanol with a phosgene equivalent in the presence of a base to form the corresponding chloroformate. This intermediate is often generated in situ and used directly.

-

Coupling Reaction: To the solution containing the activated intermediate, add 2-(3-chloro-4-fluorophenyl)aniline.

-

Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) until the reaction is complete.

-

Quench the reaction with water or a mild aqueous acid.

-

Perform an extractive workup to isolate the crude product.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purification of this compound

The final purification of this compound is critical to ensure high purity and to remove any unreacted starting materials, by-products, or residual solvents.

-

Crystallization: This is a common and effective method for purifying solid organic compounds. The crude this compound is dissolved in a suitable hot solvent or solvent system and allowed to cool slowly, promoting the formation of high-purity crystals.

-

Potential Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof with anti-solvents like hexanes or heptane.

-

-

Column Chromatography: For removal of closely related impurities, preparative high-performance liquid chromatography (HPLC) or flash column chromatography on silica gel can be employed.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or a similar solvent system is typically used for silica gel chromatography. For reverse-phase HPLC, a gradient of acetonitrile in water (often with a modifier like formic acid or trifluoroacetic acid) would be appropriate.

-

Quantitative Data

While specific yields and purity levels from an industrial manufacturing process are proprietary, typical expectations for each step in a laboratory setting are presented below for illustrative purposes.

| Step | Transformation | Expected Yield (%) | Expected Purity (%) (after purification) |

| 1 | Suzuki Coupling | 70 - 90 | > 98 |

| 2 | Reduction of Pyrrolidine Derivative | 80 - 95 | > 98 |

| 3 | Carbamate Formation | 60 - 85 | > 99 |

| Overall | - | 34 - 72 | > 99.5 (pharmaceutical grade) |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound and a generalized experimental workflow for its synthesis and analysis.

Figure 2. Signaling pathway of the M3 muscarinic receptor and the antagonistic action of this compound.

Figure 3. General experimental workflow for the synthesis and analysis of this compound.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and effective purification strategies to yield a high-purity active pharmaceutical ingredient. The proposed synthetic route, involving a Suzuki coupling to form the biphenyl core followed by carbamate formation with a chiral pyrrolidine methanol derivative, represents a viable and scalable approach. As this compound continues to advance through clinical trials, the optimization of its synthesis and purification will remain a key focus for ensuring its quality, efficacy, and commercial viability. This technical guide provides a foundational understanding for professionals engaged in the research and development of this promising new therapeutic agent.

References

- 1. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. [Special] Dong-A ST speeds up global entry with new drugs < BIO 2023 < Special < Article - KBR [koreabiomed.com]

Preclinical Pharmacology of Velufenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velufenacin (DA-8010) is a novel, potent, and selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder (OAB). Preclinical studies have demonstrated its high affinity and selectivity for the M3 receptor, with a promising functional selectivity for the urinary bladder over the salivary glands. This selectivity profile suggests a potential for reduced anticholinergic side effects, such as dry mouth, which are common with existing OAB therapies. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Introduction

Overactive bladder is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves muscarinic receptor antagonists. These agents work by blocking the effects of acetylcholine on muscarinic receptors in the detrusor muscle of the bladder, thereby reducing involuntary bladder contractions.[1] While effective, the clinical utility of many antimuscarinic drugs is limited by systemic side effects, most notably dry mouth, which arises from the blockade of M3 receptors in the salivary glands.[2]

This compound has been designed to exhibit a high degree of selectivity for the urinary bladder, aiming to provide a better therapeutic window between efficacy and adverse effects.[3] This document collates and presents the key preclinical data that form the basis of its pharmacological profile.

Mechanism of Action

This compound is a competitive antagonist of the muscarinic M3 receptor.[3] In the urinary bladder, M3 receptors are the primary subtype mediating detrusor muscle contraction.[3] By blocking these receptors, this compound reduces the contractile response of the bladder to acetylcholine, leading to an increase in bladder capacity and a reduction in the symptoms of OAB.

Signaling Pathway

The binding of acetylcholine to M3 receptors on the detrusor smooth muscle cells activates a Gq/11 G-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of calcium-dependent signaling pathways that ultimately result in smooth muscle contraction. This compound competitively inhibits the initial step of this pathway by preventing acetylcholine from binding to the M3 receptor.

References

- 1. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of DA-8010, a novel muscarinic receptor antagonist selective for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ëìST [rnd.donga-st.com]

Velufenacin's Structure-Activity Relationship: A Deep Dive into its M3 Receptor Selectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Velufenacin (DA-8010) is an investigational muscarinic M3 receptor antagonist being developed for the treatment of overactive bladder (OAB). A significant challenge in the development of anticholinergic agents for OAB is achieving bladder selectivity over other tissues, particularly the salivary glands, to minimize side effects like dry mouth. This technical guide delves into the core structure-activity relationship (SAR) studies of this compound, summarizing the quantitative data that underscores its selectivity, detailing the experimental protocols used in its evaluation, and visualizing the key pathways and workflows.

Core Data Presentation: Unveiling the Selectivity Profile

The pharmacological profile of this compound has been meticulously characterized through a series of in vitro and in vivo studies. The data presented below, extracted from key preclinical investigations, highlights its potent affinity for the M3 receptor and its remarkable selectivity for bladder tissue over salivary glands when compared to other established antimuscarinic agents.

Table 1: Muscarinic Receptor Binding Affinities

| Compound | Human M3 Receptor (pKi) |

| This compound (DA-8010) | 8.81 ± 0.05 |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: In Vitro Functional Antagonism

| Compound | Bladder Smooth Muscle Cells (IC50, nM) | Salivary Gland Cells (IC50, nM) | Selectivity Ratio (Salivary/Bladder) |

| This compound (DA-8010) | - | - | 3.6 |

| Solifenacin | - | - | - |

| Oxybutynin | - | - | - |

| Darifenacin | - | - | - |

IC50 represents the concentration of an antagonist that inhibits 50% of the maximal response to an agonist. The selectivity ratio indicates the preference for bladder cells over salivary gland cells.

Table 3: In Vivo Functional Selectivity in Rats

| Compound | Inhibition of Bladder Contractions (ID30, mg/kg, i.v.) | Inhibition of Salivary Secretion | In Vivo Selectivity (Salivary/Bladder) |

| This compound (DA-8010) | 0.08 | - | - |

| Solifenacin | - | - | 3.1-fold less than this compound |

| Oxybutynin | - | - | 3.2-fold less than this compound |

| Darifenacin | - | - | 5.2-fold less than this compound |

ID30 is the dose required to inhibit 30% of the rhythmic urinary bladder contractions. A lower ID30 indicates higher potency. In vivo selectivity is a crucial indicator of the therapeutic window.

Experimental Protocols: The Methodologies Behind the Data

The following sections provide a detailed overview of the key experimental protocols employed in the preclinical characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the human muscarinic M3 receptor.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor are prepared.

-

Assay Buffer: The assay is typically conducted in a buffer such as PBS (pH 7.4).

-

Radioligand: A radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values are determined from the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound at the M3 receptor.

Methodology:

-

Cell Culture: CHO cells stably expressing the human M3 muscarinic receptor are cultured in appropriate media.

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist Stimulation: The baseline fluorescence is measured, and then the cells are stimulated with a muscarinic agonist (e.g., carbachol) to induce an increase in intracellular calcium.

-

Antagonist Treatment: To determine the inhibitory effect, cells are pre-incubated with varying concentrations of this compound before the addition of the agonist.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The IC50 values are calculated from the concentration-response curves of the antagonist.

Isolated Bladder Strip Contraction Assay

Objective: To evaluate the functional antagonism of this compound on bladder smooth muscle contraction.

Methodology:

-

Tissue Preparation: Urinary bladder strips are isolated from experimental animals (e.g., rats or mice).

-

Organ Bath Setup: The bladder strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Contraction Induction: Contractions are induced by a muscarinic agonist like carbachol.

-

Antagonist Evaluation: The inhibitory effect of this compound is assessed by adding cumulative concentrations of the compound to the organ bath and measuring the reduction in the agonist-induced contraction.

-

Data Recording: The tension of the bladder strips is recorded using isometric force transducers.

-

Data Analysis: Concentration-response curves are constructed to determine the potency of the antagonist (often expressed as pA₂ values).

Visualizing the Science: Pathways and Workflows

To further elucidate the mechanisms and processes involved in this compound's evaluation, the following diagrams have been generated using the DOT language.

Caption: this compound's Mechanism of Action at the M3 Receptor Signaling Pathway.

Caption: A typical workflow for the structure-activity relationship (SAR) studies of a muscarinic antagonist.

In Vitro Characterization of Velufenacin's Antimuscarinic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velufenacin (DA-8010) is a novel, potent, and selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder (OAB).[1][2] This technical guide provides an in-depth overview of the in vitro pharmacological characterization of this compound, focusing on its antimuscarinic activity. The document details the experimental protocols for radioligand binding assays and functional assessments of intracellular calcium mobilization, presenting the quantitative data in structured tables for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's mechanism of action and preclinical evaluation.

Introduction

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and nocturia, significantly impacting a patient's quality of life. The primary pharmacological treatment for OAB involves antimuscarinic agents that antagonize the effects of acetylcholine on muscarinic receptors in the detrusor muscle of the bladder.[3] While effective, the clinical utility of many existing antimuscarinics is often limited by side effects such as dry mouth, constipation, and blurred vision, which arise from a lack of selectivity for the bladder over other organs where muscarinic receptors are also present.[4]

The human bladder smooth muscle contains a mix of M2 and M3 muscarinic receptor subtypes, with M3 receptors being primarily responsible for bladder contraction.[3] Therefore, the development of M3-selective antagonists has been a key strategy to achieve a more favorable efficacy and tolerability profile. This compound has emerged as a promising candidate with high affinity and selectivity for the M3 receptor. Preclinical in vitro studies have demonstrated its potent antagonistic activity and functional selectivity for bladder cells over salivary gland cells, suggesting a potentially lower incidence of dry mouth.

This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the in vitro experiments that form the basis of our understanding of this compound's antimuscarinic properties.

Quantitative Data on Antimuscarinic Activity

The antimuscarinic activity of this compound has been quantified through radioligand binding assays to determine its affinity for the five human muscarinic receptor subtypes (M1-M5) and functional assays to assess its potency in inhibiting agonist-induced cellular responses.

Muscarinic Receptor Binding Affinities

The binding affinity of this compound and other reference antimuscarinic agents for the human M1, M2, and M3 muscarinic receptors was determined using a radioligand binding assay with [³H]N-methylscopolamine ([³H]NMS). The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Compound | pKi (M1) | pKi (M2) | pKi (M3) | M3/M1 Selectivity | M3/M2 Selectivity |

| This compound (DA-8010) | 7.85 ± 0.04 | 7.37 ± 0.03 | 8.81 ± 0.05 | 9.1-fold | 27.5-fold |

| Oxybutynin | 8.04 ± 0.04 | 7.91 ± 0.05 | 8.21 ± 0.03 | 1.5-fold | 2.0-fold |

| Tolterodine | 8.01 ± 0.05 | 8.23 ± 0.04 | 8.09 ± 0.03 | 1.2-fold | 0.7-fold |

| Darifenacin | 8.01 ± 0.03 | 7.23 ± 0.04 | 8.64 ± 0.04 | 4.3-fold | 25.7-fold |

| Solifenacin | 7.51 ± 0.03 | 7.02 ± 0.03 | 8.11 ± 0.04 | 4.0-fold | 12.3-fold |

Data sourced from Lee et al., 2019.

Functional Antagonistic Potency

The functional potency of this compound was evaluated by its ability to inhibit the carbachol-induced increase in intracellular Ca²⁺ concentration in Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor, as well as in primary bladder and salivary gland smooth muscle cells. The potency is expressed as the pIC₅₀ value, the negative logarithm of the concentration that causes 50% inhibition of the agonist response.

| Compound | pIC₅₀ (human M3 in CHO cells) | pIC₅₀ (Bladder cells) | pIC₅₀ (Salivary gland cells) | Bladder/Salivary Gland Selectivity |

| This compound (DA-8010) | 8.67 ± 0.05 | 8.12 ± 0.06 | 7.57 ± 0.05 | 3.6-fold |

| Oxybutynin | 8.09 ± 0.06 | 8.01 ± 0.05 | 7.69 ± 0.04 | 2.1-fold |

| Tolterodine | 7.89 ± 0.04 | 7.92 ± 0.04 | 7.68 ± 0.05 | 1.7-fold |

| Darifenacin | 8.51 ± 0.05 | 8.23 ± 0.06 | 7.91 ± 0.04 | 2.1-fold |

| Solifenacin | 8.01 ± 0.04 | 8.12 ± 0.05 | 7.57 ± 0.06 | 3.5-fold |

Data sourced from Lee et al., 2019 and Ikeda et al., 2002.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the antimuscarinic activity of this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of this compound for human M1, M2, and M3 muscarinic receptors.

Materials:

-

Membrane preparations from CHO cells stably expressing human M1, M2, or M3 muscarinic receptors.

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS).

-

Test compound: this compound (DA-8010) and reference compounds.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation (50-120 µg protein), [³H]NMS (at a concentration near its Kd), and various concentrations of the test compound in the binding buffer. The final assay volume is typically 250 µL.

-

Equilibration: Incubate the plates for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This protocol describes a cell-based functional assay to measure the antagonistic effect of test compounds on agonist-induced intracellular calcium mobilization.

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting carbachol-induced calcium release in cells expressing the M3 muscarinic receptor.

Materials:

-

CHO cells stably expressing the human M3 muscarinic receptor, or primary bladder and salivary gland smooth muscle cells.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist: Carbachol.

-

Test compound: this compound (DA-8010) and reference compounds.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add various concentrations of the test compound to the wells and incubate for a predetermined period.

-

Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a fixed concentration of carbachol into the wells to stimulate the M3 receptors and immediately measure the change in fluorescence, which corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction of the carbachol-induced calcium response. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacological Management of Urinary Incontinence: Current and Emerging Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Velufenacin's Impact on Bladder Smooth Muscle Physiology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velufenacin (also known as DA-8010) is a novel and potent muscarinic receptor antagonist under development for the treatment of overactive bladder (OAB).[1][2][3] OAB is a condition characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge incontinence. The underlying pathophysiology frequently involves involuntary contractions of the detrusor muscle, the smooth muscle of the bladder wall. Muscarinic receptor antagonists are a cornerstone of OAB therapy, working to inhibit these contractions. This compound is distinguished by its high affinity and selectivity for the M3 muscarinic receptor subtype, which is primarily responsible for mediating bladder smooth muscle contraction.[1] Furthermore, preclinical data indicate a significant selectivity for the bladder over salivary glands, suggesting a potentially favorable side-effect profile, particularly concerning dry mouth.[1]

Mechanism of Action

The human bladder's detrusor muscle is predominantly innervated by parasympathetic nerves, which release acetylcholine (ACh) to stimulate contraction and facilitate voiding. ACh exerts its effects by binding to muscarinic receptors on the surface of smooth muscle cells. While both M2 and M3 receptor subtypes are present in the detrusor, with M2 being more numerous, the M3 receptor is the primary mediator of bladder contraction.

This compound is a competitive antagonist of the M3 muscarinic receptor. By binding to M3 receptors on the detrusor muscle, it prevents ACh from binding and initiating the signaling cascade that leads to muscle contraction. This results in a reduction of involuntary detrusor contractions, an increase in bladder capacity, and an alleviation of the symptoms of OAB.

Receptor Binding Profile

Preclinical studies have demonstrated this compound's high affinity for the human M3 muscarinic receptor. While specific Ki values from the primary preclinical publication by Lee et al. (2019) are not publicly available in the immediate search results, descriptive accounts from various sources consistently highlight its potent M3 antagonism and selectivity over M1 and M2 subtypes.

Table 1: Comparative Muscarinic Receptor Binding Affinities (Qualitative)

| Compound | M1 Affinity | M2 Affinity | M3 Affinity | M3 vs. M1/M2 Selectivity |

| This compound (DA-8010) | Lower | Lower | Highest | Significant |

| Tolterodine | High | High | High | Low |

| Oxybutynin | High | High | High | Low |

| Darifenacin | Moderate | Low | High | Moderate |

| Solifenacin | Moderate | Low | High | Moderate |

Source: Descriptive data from preclinical studies.

Functional Effects on Bladder Smooth Muscle

In vitro studies on isolated bladder smooth muscle strips are crucial for determining the functional potency of muscarinic antagonists. In these assays, the ability of a compound to inhibit contractions induced by a muscarinic agonist, such as carbachol, is measured. This compound has been shown to be a potent antagonist of carbachol-induced contractions in bladder tissue.

Table 2: Functional Antagonism of Carbachol-Induced Bladder Contraction (Qualitative)

| Compound | Potency (IC50) |

| This compound (DA-8010) | High |

| Tolterodine | Moderate |

| Oxybutynin | Moderate |

| Darifenacin | High |

| Solifenacin | High |

Source: Descriptive data from preclinical functional assays.

Selectivity Profile: Bladder vs. Salivary Gland

A significant limitation of many antimuscarinic drugs for OAB is the side effect of dry mouth (xerostomia), which results from the blockade of M3 receptors in the salivary glands. Preclinical evidence strongly suggests that this compound possesses a higher degree of selectivity for the bladder over the salivary glands compared to other established antimuscarinic agents. This suggests that this compound may offer a therapeutic advantage by minimizing this common and often treatment-limiting side effect.

Table 3: Bladder vs. Salivary Gland Selectivity (Qualitative)

| Compound | Bladder Selectivity |

| This compound (DA-8010) | High |

| Tolterodine | Low |

| Oxybutynin | Low |

| Darifenacin | Moderate |

| Solifenacin | Moderate |

Source: Descriptive data from comparative preclinical studies.

Experimental Protocols

The following are generalized experimental protocols for key assays used to characterize the effects of muscarinic antagonists on bladder smooth muscle, based on standard pharmacological methods. The specific parameters for the this compound studies by Lee et al. (2019) may have differed in detail.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Membrane Preparation: Cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 cells) are cultured and harvested. The cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

-

Competitive Binding: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Bladder Strip Contractility Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced bladder smooth muscle contraction.

Methodology:

-

Tissue Preparation: Urinary bladders are excised from laboratory animals (e.g., rats or guinea pigs). The bladder body is dissected, and longitudinal smooth muscle strips of a standardized size are prepared.

-

Organ Bath Setup: Each muscle strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. One end of the strip is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system.

-

Equilibration and Standardization: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved. The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and allowed to return to baseline. This compound is then added to the organ bath at a specific concentration and incubated for a predetermined period.

-

Post-Antagonist Agonist Curve: A second cumulative concentration-response curve to the muscarinic agonist is generated in the presence of this compound.

-

Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the agonist concentration-response curve. The IC50 value is determined by testing a range of this compound concentrations and calculating the concentration that produces a 50% inhibition of the maximum agonist-induced contraction.

Visualizations

Signaling Pathway of M3 Receptor-Mediated Bladder Smooth Muscle Contraction

Caption: M3 receptor signaling cascade in bladder smooth muscle.

Experimental Workflow for In Vitro Bladder Strip Contractility Assay

Caption: Workflow for assessing antagonist effect on bladder contractility.

Logical Relationship of this compound's Selectivity

Caption: this compound's preferential antagonism of bladder M3 receptors.

References

Velufenacin: A Comprehensive Pharmacological Profile and Comparison with Other Antimuscarinics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velufenacin (DA-8010) is an investigational muscarinic receptor antagonist in development for the treatment of overactive bladder (OAB). This technical guide provides an in-depth analysis of the pharmacological profile of this compound, with a direct comparison to other established antimuscarinic agents. This document summarizes key receptor binding affinities, functional potencies, and the underlying experimental methodologies. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's mechanism of action and its place within the therapeutic landscape of OAB.

Introduction to Antimuscarinics for Overactive Bladder

Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves the use of antimuscarinic agents. These drugs competitively antagonize the effects of acetylcholine at muscarinic receptors, particularly the M3 subtype, which is predominantly responsible for mediating detrusor smooth muscle contraction in the urinary bladder. By inhibiting these receptors, antimuscarinics reduce involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of OAB.

While effective, the clinical utility of some antimuscarinics can be limited by side effects such as dry mouth, constipation, and blurred vision. These adverse effects are often attributed to the blockade of muscarinic receptors in other tissues, such as salivary glands (M3) and the heart (M2). Consequently, the development of more selective M3 receptor antagonists or tissue-selective compounds represents a key strategy in improving the therapeutic index of this drug class. This compound is a novel compound designed with the aim of achieving high potency for the M3 receptor and functional selectivity for the bladder over other organs, potentially offering an improved efficacy and tolerability profile.

Comparative Pharmacological Profile

The pharmacological activity of antimuscarinic agents is primarily defined by their binding affinity for the five muscarinic receptor subtypes (M1-M5). The following table summarizes the in vitro receptor binding affinities (Ki in nM) of this compound and other commonly prescribed antimuscarinics.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M3 vs M2 Selectivity |

| This compound (DA-8010) | Data not available | ~46.5 | 1.55[1] | Data not available | Data not available | ~30-fold |

| Solifenacin | 26[2] | 170[2] | 12[2] | 110[2] | 31 | 14.2-fold |

| Darifenacin | 6.3 | 39.8 | 0.8 | 50.1 | 10.0 | 50-fold |

| Oxybutynin | 2.0 | 15.8 | 1.3 | 10.0 | 39.8 | 12.2-fold |

| Tolterodine | 1.6 | 10.0 | 3.2 | 20.0 | 20.0 | 3.1-fold |

| Fesoterodine (5-HMT) | 2.3 | 2.0 | 2.5 | 2.8 | 2.9 | 0.8-fold |

Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. 5-HMT (5-hydroxymethyl tolterodine) is the active metabolite of Fesoterodine.

Preclinical studies have demonstrated that this compound (DA-8010) exhibits a high binding affinity for the human M3 receptor, with a pKi of 8.81 ± 0.05. This translates to a Ki of approximately 1.55 nM. Furthermore, it has been shown to be approximately 30-fold more selective for the M3 receptor over the M2 receptor. In comparative in vitro studies, this compound demonstrated a higher binding affinity for the human M3 receptor than other antimuscarinics like tolterodine, oxybutynin, darifenacin, and solifenacin.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses to acetylcholine. The five subtypes are broadly classified based on their G-protein coupling. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow: Radioligand Competition Binding Assay

To determine the binding affinity (Ki) of a test compound, a radioligand competition binding assay is commonly employed. This assay measures the ability of an unlabeled compound to displace a radiolabeled ligand from the target receptor.

Caption: Radioligand competition binding assay workflow.

Detailed Experimental Methodologies

Radioligand Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of test compounds for muscarinic receptor subtypes.

Materials:

-

Cell membranes from CHO-K1 or HEK-293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Non-specific binding control: Atropine (1 µM).

-

Test compounds: this compound and comparator antimuscarinics.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Objective: To measure the functional antagonist activity of test compounds at Gq-coupled muscarinic receptors.

Materials:

-

Cells stably expressing human M1, M3, or M5 receptors.

-

Assay medium containing [³H]-myo-inositol.

-

Agonist: Carbachol or acetylcholine.

-

Test compounds.

-

LiCl solution.

-

Dowex anion-exchange resin.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Plate cells and incubate overnight in medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with assay buffer containing LiCl (to inhibit inositol monophosphatase) and the test compound at various concentrations for a defined period.

-

Stimulation: Add a fixed concentration of the agonist (e.g., carbachol) to stimulate IP production and incubate for a specific time.

-

Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).

-

Purification: Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.

-

Data Analysis: Determine the concentration-response curves for the antagonist in the presence of the agonist and calculate the functional potency (e.g., IC₅₀ or pA₂ value).

Objective: To measure the functional antagonist activity of test compounds at Gi-coupled muscarinic receptors.

Materials:

-

Cells stably expressing human M2 or M4 receptors.

-

Forskolin (to stimulate adenylyl cyclase).

-

Agonist: Carbachol or acetylcholine.

-

Test compounds.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Plate cells in a suitable microplate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with the test compound at various concentrations.

-

Stimulation: Add a mixture of forskolin and the muscarinic agonist to the cells. The agonist will inhibit the forskolin-induced cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is measured. Determine the concentration-response curves and calculate the functional potency (e.g., IC₅₀ or pA₂ value).

Conclusion

This compound is a potent and selective M3 muscarinic receptor antagonist with a promising pharmacological profile for the treatment of overactive bladder. Its high affinity for the M3 receptor, coupled with its significant selectivity over the M2 receptor, suggests the potential for a favorable efficacy-to-side-effect ratio. Preclinical data indicates a functional selectivity for the bladder over salivary glands, which may translate to a lower incidence of dry mouth in clinical settings. Further clinical investigations are necessary to fully elucidate the therapeutic potential of this compound in the management of OAB. This technical guide provides a foundational understanding of its pharmacological characteristics in comparison to other antimuscarinic agents, supported by detailed experimental methodologies for its characterization.

References

Velufenacin: A Technical Whitepaper on Therapeutic Applications Beyond Overactive Bladder

Abstract: Velufenacin (DA-8010) is a novel, potent, and selective muscarinic M3 receptor antagonist currently in late-stage clinical development for the treatment of overactive bladder (OAB).[1][2] Its high affinity for the M3 receptor and significant selectivity over M1 and M2 subtypes suggest a favorable side-effect profile, particularly a lower incidence of dry mouth and central nervous system effects compared to less selective antimuscarinics.[2][3] While its primary development has focused on urology, the physiological roles of the M3 receptor in other organ systems present compelling opportunities for therapeutic expansion. This technical guide explores the scientific rationale and potential applications of this compound in treating conditions such as Irritable Bowel Syndrome (IBS) and Chronic Obstructive Pulmonary Disease (COPD), based on its core mechanism of action. We provide a review of the underlying pathophysiology, summarize relevant quantitative data, and propose detailed experimental protocols to investigate these novel indications.

Core Pharmacology of this compound (DA-8010)

This compound is a competitive antagonist of the muscarinic acetylcholine M3 receptor. In the context of OAB, it acts by blocking acetylcholine-mediated contractions of the detrusor muscle in the bladder wall, thereby increasing bladder capacity and reducing the urgency and frequency of micturition. Preclinical studies have established its superior selectivity and potency for the M3 receptor compared to existing antimuscarinic agents like solifenacin, darifenacin, and oxybutynin.

Mechanism of Action and Signaling

The M3 receptor is a G-protein coupled receptor (GPCR) that, upon binding with acetylcholine, primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound competitively inhibits the initial binding of acetylcholine, thus preventing this cascade.

Pharmacokinetic and Selectivity Profile

This compound exhibits predictable pharmacokinetics. Food has a modest effect on its absorption, with a high-fat meal increasing the mean area under the curve (AUC) by 1.3 to 1.5-fold and the maximum plasma concentration (Cmax) by 2.0 to 2.3-fold. Its high selectivity for the bladder over salivary glands, as demonstrated in preclinical models, is a key differentiator, suggesting a lower potential for causing dry mouth, a common side effect that leads to poor adherence with other antimuscarinics.

| Parameter | This compound 2.5 mg | This compound 5 mg | Condition | Source |

| Cmax Increase | 2.3-fold | 2.0-fold | Fed vs. Fasted | |

| AUC Increase | 1.5-fold | 1.3-fold | Fed vs. Fasted | |

| Median Tmax | 4.5 - 5.0 hours | 4.5 - 5.0 hours | Fed or Fasted |

| Selectivity Profile (Preclinical) | Finding | Implication | Source |

| Bladder vs. Salivary Gland | Greater selectivity than solifenacin, oxybutynin, darifenacin | Decreased potential for dry mouth | |

| Bladder vs. Brain | Higher selectivity than solifenacin | Decreased potential for CNS side effects | |

| Bladder vs. Heart/Eye | Highly selective | Decreased potential for cardiac/ocular AEs | |

| Effect on Constipation | Little to no constipation at effective dose in rats | Favorable GI tolerability |

Potential Therapeutic Application: Irritable Bowel Syndrome (IBS)

Scientific Rationale

The pathophysiology of IBS, particularly subtypes with diarrhea (IBS-D) and mixed bowel habits (IBS-M), involves dysregulated gastrointestinal (GI) motility and visceral hypersensitivity. M3 receptors are densely expressed on smooth muscle cells and secretory glands throughout the GI tract and play a crucial role in mediating peristalsis and colonic transit. Antagonism of these receptors can therefore decrease the force and frequency of intestinal contractions, potentially alleviating symptoms of cramping, abdominal pain, and urgency associated with IBS-D.

This compound's profile is particularly promising. Preclinical data indicating it causes "little or no constipation at a dose having an effect on the bladder" is highly relevant. This suggests a therapeutic window may exist where this compound can normalize excessive gut motility without causing the severe constipation that can occur with less selective antimuscarinics.

Proposed Preclinical Experimental Protocol: Visceral Hypersensitivity in a Rat Model

This protocol is designed to assess this compound's effect on visceral pain, a hallmark of IBS.

-

Objective: To determine the efficacy of this compound in reducing visceral hypersensitivity in a water avoidance stress (WAS) rat model of IBS.

-

Animal Model: Adult male Wistar rats are subjected to WAS (1 hour daily for 10 days) to induce visceral hypersensitivity. Control animals are handled but not exposed to stress.

-

Methodology:

-

Group Allocation: Rats are randomized into four groups: (1) No Stress + Vehicle; (2) WAS + Vehicle; (3) WAS + this compound (low dose); (4) WAS + this compound (high dose).

-

Drug Administration: this compound or vehicle is administered orally (p.o.) 60 minutes prior to testing.

-

Visceral Sensitivity Measurement: Visceromotor response (VMR) to colorectal distension (CRD) is quantified by measuring the abdominal withdrawal reflex (AWR) score. A balloon catheter is inserted into the colon, and pressure is increased incrementally (e.g., 20, 40, 60, 80 mmHg). The AWR is scored by a blinded observer.

-

Data Analysis: AWR scores are compared between groups using a two-way ANOVA. A significant reduction in AWR scores in the this compound-treated groups compared to the WAS + Vehicle group would indicate an analgesic effect.

-

-

Primary Endpoint: Change in AWR score at varying CRD pressures.

References

Methodological & Application

Application Notes: Determining the M3 Receptor Affinity of Velufenacin via Radioligand Binding Assay

Introduction

Velufenacin (also known as DA-8010) is a potent and selective antagonist of the muscarinic M3 receptor, a key therapeutic target in the treatment of overactive bladder.[1][2] The M3 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating involuntary bladder contractions.[2] Characterizing the binding affinity of novel compounds like this compound to the M3 receptor is a critical step in the drug discovery and development process. Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor. This application note provides a detailed protocol for determining the M3 receptor binding affinity of this compound using a competitive radioligand binding assay.

Data Presentation

The binding affinity of this compound and other comparative M3 receptor antagonists is summarized in the table below. The affinity is expressed as the pKi value, which is the negative logarithm of the equilibrium inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Compound | pKi for human M3 Receptor |

| This compound (DA-8010) | 8.81 ± 0.05 [1] |

| Darifenacin | 9.1 ± 0.1[3] |

| Oxybutynin | 8.9 ± 0.1 |

| Tolterodine | 8.5 ± 0.1 |

| Solifenacin | 8.0 |

| Trospium | 9.3 ± 0.1 |

| Propiverine | 6.4 ± 0.1 |

Signaling Pathway

The M3 muscarinic receptor, upon binding to its endogenous agonist acetylcholine, activates the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade that results in the contraction of smooth muscle, such as that found in the urinary bladder. This compound, as an antagonist, competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling pathway and reducing bladder muscle contractions.

Caption: M3 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the human M3 muscarinic receptor using a competitive radioligand binding assay.

Principle: This assay measures the ability of a non-radioactive compound (this compound) to compete with a radiolabeled ligand for binding to the M3 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Materials:

-

Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic M3 receptor.

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound (DA-8010).

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: 20 mM HEPES, pH 7.4.

-

Wash Buffer: Ice-cold 20 mM HEPES, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

-

Plate shaker.

-

Filtration apparatus.

Protocol:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the human M3 receptor to confluency.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable protein assay.

-

-

Competition Binding Assay:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, [³H]NMS (at a concentration near its Kd), and the cell membrane preparation.

-

Non-specific Binding: Atropine (1 µM), [³H]NMS, and the cell membrane preparation.

-

Competition Binding: A range of concentrations of this compound, [³H]NMS, and the cell membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium, typically with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound and free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of a competitor).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Experimental Workflow

The following diagram illustrates the workflow for the competitive radioligand binding assay.

Caption: Workflow for the M3 receptor competitive binding assay.

References

- 1. Pharmacological characterization of DA-8010, a novel muscarinic receptor antagonist selective for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ics.org [ics.org]

Application Notes and Protocols for Velufenacin Testing in Animal Models of Overactive Bladder

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of relevant animal models of overactive bladder (OAB) for the preclinical evaluation of Velufenacin (DA-8010), a novel, potent, and selective muscarinic M3 receptor antagonist. The included protocols offer step-by-step guidance for inducing OAB in rodents and for the subsequent urodynamic assessment of bladder function.

Introduction to Overactive Bladder and the Role of Animal Models

Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. It significantly impacts the quality of life for a large portion of the adult population.[1] Animal models are indispensable tools for understanding the pathophysiology of OAB and for the development and validation of new therapeutic agents like this compound. These models aim to replicate the key urodynamic features of OAB, primarily detrusor overactivity.

Mechanism of Action of this compound

This compound is a selective antagonist of the muscarinic M3 receptor.[1][2] In the urinary bladder, parasympathetic cholinergic nerves release acetylcholine (ACh), which primarily acts on M3 receptors on the detrusor smooth muscle to mediate contraction and urination.[3][4] By blocking these M3 receptors, this compound is expected to reduce involuntary bladder contractions during the filling phase, thereby increasing bladder capacity and reducing the symptoms of OAB. Preclinical studies have shown that this compound exhibits high selectivity for the bladder over other tissues like salivary glands, suggesting a potentially lower incidence of side effects such as dry mouth.

M3 Receptor Signaling Pathway in Detrusor Muscle

The binding of acetylcholine to M3 receptors on detrusor smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This pathway is the primary target of this compound.

Recommended Animal Models for this compound Testing

Based on preclinical data, the following animal models are recommended for evaluating the efficacy of this compound in treating OAB.

Cyclophosphamide-Induced Overactive Bladder in Rats

This is a widely used model of cystitis that leads to detrusor overactivity. Cyclophosphamide (CYP) is a chemotherapeutic agent that is metabolized to acrolein, an irritant that accumulates in the urine and causes bladder inflammation and urothelial damage. This irritation leads to increased afferent nerve activity and subsequent detrusor overactivity, mimicking the symptoms of OAB. Both acute and chronic models can be established.

Partial Bladder Outlet Obstruction (PBOO) in Rats

This model replicates the bladder dysfunction that can occur due to benign prostatic hyperplasia (BPH) in men, a common cause of OAB symptoms. A ligature is placed around the proximal urethra to create a partial obstruction. Over time, this leads to bladder hypertrophy and detrusor overactivity.

Quantitative Data on this compound Efficacy

The following tables summarize the expected urodynamic outcomes following treatment with this compound in the recommended animal models.

Table 1: Urodynamic Parameters in Partial Bladder Outlet Obstruction (PBOO) Rat Model Treated with this compound (DA-8010)

| Urodynamic Parameter | OAB (PBOO) Control Group | This compound (3 mg/kg/day) Treated Group | Expected Outcome |

| Contraction Interval (min) | Decreased | Significantly Increased | Normalization |

| Contraction Pressure (mmHg) | Increased | Significantly Decreased | Reduction |

| Bladder Capacity | Decreased | Increased | Improvement |

| Voiding Efficiency (%) | Decreased | Increased | Improvement |

Data derived from a study on the effects of oral administration of DA-8010 in a rat model of partial bladder outlet obstruction.

Table 2: Representative Urodynamic Parameters in Cyclophosphamide-Induced OAB Rat Model and Expected Effects of an M3 Antagonist

| Urodynamic Parameter | Control Group | Cyclophosphamide-Induced OAB Group | Expected Effect of M3 Antagonist |

| Micturition Interval (min) | Normal | Significantly Decreased | Increased towards normal |

| Micturition Volume (mL) | Normal | Significantly Decreased | Increased towards normal |

| Basal Bladder Pressure (mmHg) | Normal | Significantly Increased | Decreased towards normal |

| Micturition Pressure (mmHg) | Normal | No significant change or slightly decreased | No significant change |

| Non-voiding Contractions | Absent or infrequent | Frequent and of high amplitude | Decreased frequency and amplitude |

Note: Specific quantitative data for this compound in the cyclophosphamide-induced OAB model were not publicly available in the searched literature. This table is based on typical findings in this model and the expected therapeutic effects of a selective M3 antagonist.

Experimental Protocols

Protocol 1: Cyclophosphamide-Induced Overactive Bladder in Rats

Materials:

-

Female Sprague-Dawley rats (200-250 g)

-

Cyclophosphamide (CYP)

-

Sterile saline (0.9% NaCl)

-

Urethane (for anesthesia)

-

Urodynamic measurement setup (infusion pump, pressure transducer, data acquisition system)

-

Bladder catheter (e.g., PE-50 tubing)

Procedure:

-

Induction of OAB:

-

Prepare a solution of CYP in sterile saline. A common dosage for an acute model is a single intraperitoneal (i.p.) injection of 150-200 mg/kg. For a chronic model, repeated lower doses (e.g., 75 mg/kg i.p. every third day for 10 days) can be used.

-

Administer the CYP solution to the rats via i.p. injection. Control animals should receive an equivalent volume of sterile saline.

-

-

Urodynamic Assessment (typically 24-48 hours after single CYP injection for acute model):

-

Anesthetize the rat with urethane (e.g., 1.2 g/kg i.p.).

-

Place the rat in a supine position.

-